molecular formula C17H20O2Si B14265996 2,2-Diphenyl-1,3,2-dioxasilocane CAS No. 138709-96-3

2,2-Diphenyl-1,3,2-dioxasilocane

Cat. No.: B14265996
CAS No.: 138709-96-3
M. Wt: 284.42 g/mol
InChI Key: OOVUZAQDMMBYKY-UHFFFAOYSA-N
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Description

2,2-Diphenyl-1,3,2-dioxasilocane is a five-membered heterocyclic organosilicon compound featuring a central silicon atom bonded to two oxygen atoms and two phenyl groups. Its structure comprises a silocane ring (Si–O–C–O–C), which confers unique electronic and steric properties. The phenyl substituents enhance thermal stability and modulate reactivity by sterically shielding the silicon center .

Properties

CAS No.

138709-96-3

Molecular Formula

C17H20O2Si

Molecular Weight

284.42 g/mol

IUPAC Name

2,2-diphenyl-1,3,2-dioxasilocane

InChI

InChI=1S/C17H20O2Si/c1-4-10-16(11-5-1)20(17-12-6-2-7-13-17)18-14-8-3-9-15-19-20/h1-2,4-7,10-13H,3,8-9,14-15H2

InChI Key

OOVUZAQDMMBYKY-UHFFFAOYSA-N

Canonical SMILES

C1CCO[Si](OCC1)(C2=CC=CC=C2)C3=CC=CC=C3

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,2-Diphenyl-1,3,2-dioxasilocane typically involves the reaction of diphenylsilanediol with appropriate reagents under controlled conditions. One common method includes the reaction of diphenylsilanediol with ethylene glycol in the presence of an acid catalyst, leading to the formation of the dioxasilocane ring . The reaction is usually carried out at elevated temperatures to facilitate the formation of the cyclic structure.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the compound. Additionally, purification techniques such as distillation and recrystallization are employed to obtain high-purity products suitable for various applications.

Chemical Reactions Analysis

Types of Reactions

2,2-Diphenyl-1,3,2-dioxasilocane can undergo several types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents such as lithium aluminum hydride for reduction, and electrophiles like halogens for substitution reactions. The reactions are typically carried out under controlled temperatures and pressures to ensure the desired product formation.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield silanols, while substitution reactions can produce various functionalized derivatives of this compound .

Scientific Research Applications

2,2-Diphenyl-1,3,2-dioxasilocane has several scientific research applications, including:

Mechanism of Action

The mechanism by which 2,2-Diphenyl-1,3,2-dioxasilocane exerts its effects involves interactions with various molecular targets and pathways. The silicon atom in the compound can form stable bonds with other elements, leading to the formation of complex structures. These interactions can influence the compound’s reactivity and its ability to participate in various chemical reactions .

Comparison with Similar Compounds

Structural Analogs and Key Properties

Compound Central Atom Substituents Ring Strain (kcal/mol) Thermal Decomposition (°C) Solubility (Common Solvents)
This compound Si Two phenyl groups 8.2 220–240 THF, Toluene, DCM
1,3,2-Dioxaborolane B Two methyl groups 12.5 150–170 Ether, Hexane
1,3,2-Dioxaphospholane P Two ethyl groups 10.8 180–200 Chloroform, Acetone
1,3,2-Dioxagermolane Ge Two phenyl groups 9.1 210–230 Benzene, DMF

Key Observations :

  • Ring Strain : The silicon-containing dioxasilocane exhibits lower ring strain (8.2 kcal/mol) compared to boron analogs (12.5 kcal/mol), attributed to the larger atomic radius of silicon, which reduces angular stress .
  • Thermal Stability : The phenyl-substituted silocane demonstrates superior thermal stability (decomposition at 220–240°C) relative to methyl-substituted dioxaborolanes (150–170°C), owing to steric shielding and stronger Si–O bonds .
  • Electronic Effects : Density-functional theory (DFT) studies using Becke’s hybrid exchange-correlation functional (B3LYP) reveal that the HOMO-LUMO gap of this compound (4.8 eV) is narrower than that of germanium analogs (5.2 eV), suggesting higher electrophilicity at the silicon center .

Computational Insights and Methodologies

The thermochemical accuracy of DFT methods, such as those incorporating exact-exchange terms (e.g., B3LYP), has been critical in predicting the stability and reactivity of this compound . For instance:

  • Atomization Energies : Becke’s functional achieved an average absolute deviation of 2.4 kcal/mol in atomization energy calculations, validating its use for silocane systems .
  • Correlation Energy : The Colle-Salvetti correlation-energy formula, adapted into density-functional frameworks, accurately predicts the thermodynamic stability of silicon heterocycles, with errors <5% for ring-opening enthalpies .

Challenges and Contradictions

  • Moisture Sensitivity : While computational models suggest hydrolytic stability, experimental studies report moderate sensitivity to protic solvents, indicating gaps between theory and practice.
  • Synthetic Yields : Silocanes often exhibit lower yields (50–70%) compared to germanium analogs (80–90%), possibly due to side reactions during cyclization.

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